7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound with potential applications in scientific research. This compound is a derivative of the triazine family, which has been extensively studied due to its diverse biological activities. In
Scientific Research Applications
- Studies have revealed that 7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits potential as an anticancer agent. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression .
- The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Researchers are exploring its use as a novel antimicrobial agent in the fight against infectious diseases .
- Preliminary studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
- 7-(Benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been investigated as an antioxidant. Antioxidants help protect cells from oxidative stress and play a role in preventing various diseases, including neurodegenerative disorders .
- Some studies indicate that the compound exhibits antiviral effects. It may interfere with viral replication or entry, making it a potential candidate for antiviral drug development .
- Researchers have explored its inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play crucial roles in various physiological processes, and modulation of their activity can have therapeutic implications .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
The compound 7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and aromatase . They also exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to its ability to accept and donate hydrogen bonds . This makes it a precise pharmacophore with a bioactive profile . The nature of the substituent on the phenyl ring of 1,3,4-thiadiazoles is known to be important for their cytotoxic activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its broad range of pharmacological activities, it is likely to have multiple cellular and molecular effects. For instance, compounds in this class have been found to exhibit anticancer activity , suggesting that they may induce cell death in cancer cells
properties
IUPAC Name |
7-benzylsulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-10(17)16-11(14-13-8)19-12(15-16)18-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSUBDPZHEVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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